molecular formula C17H30N4O B6054571 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6054571
M. Wt: 306.4 g/mol
InChI Key: JPLOVHDOWBAXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as JNJ-7925476 and has been studied extensively for its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves its interaction with the dopamine D4 receptor. This compound acts as a partial agonist at this receptor, which results in the modulation of dopamine signaling in the brain. This modulation can lead to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol are not fully understood. However, it has been shown to have a high affinity for the dopamine D4 receptor, which suggests that it may have an impact on dopamine signaling in the brain. This can lead to changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol in lab experiments include its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. The limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.

Future Directions

There are several future directions for research on 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol. One area of focus is the development of new compounds that have a higher affinity for the dopamine D4 receptor and improved therapeutic potential. Another area of focus is the investigation of the role of this compound in the treatment of neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol involves several steps. The starting material for this synthesis is 1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]piperazine, which is reacted with ethylene oxide in the presence of a base to yield the final product.

Scientific Research Applications

2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

2-[1-cyclohexyl-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-14-11-15(19-18-14)12-20-8-9-21(17(13-20)7-10-22)16-5-3-2-4-6-16/h11,16-17,22H,2-10,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLOVHDOWBAXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCN(C(C2)CCO)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.